![molecular formula C19H18N4O4 B11156857 (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid CAS No. 958946-26-4](/img/structure/B11156857.png)
(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid
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Overview
Description
(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a benzotriazinone moiety, a propanoyl group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid typically involves multiple steps:
Formation of the Benzotriazinone Moiety: This step involves the cyclization of appropriate precursors to form the benzotriazinone ring.
Attachment of the Propanoyl Group: The propanoyl group is introduced through acylation reactions, often using reagents such as acyl chlorides or anhydrides.
Coupling with the Phenylpropanoic Acid Backbone: The final step involves coupling the benzotriazinone-propanoyl intermediate with the phenylpropanoic acid backbone, typically through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Representation
The compound includes a benzotriazine moiety, which is known for its biological activity, particularly in anticancer research. The presence of the phenylpropanoic acid backbone contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various studies:
These studies indicate that compounds related to (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid exhibit promising anticancer activity through various mechanisms, including apoptosis induction and metabolic disruption.
Other Biological Activities
Beyond its anticancer properties, research has indicated potential applications in:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.
Case Study 1: Anticancer Evaluation
In a comprehensive study by Aziz-ur-Rehman et al., propanamide derivatives were synthesized and tested for anticancer activity against various cell lines. The study reported that certain derivatives exhibited low IC50 values, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Synthesis and Biological Screening
Another significant investigation involved the synthesis of thiazolidine derivatives that incorporated similar structural features as this compound. These compounds were screened for their ability to inhibit tumor growth in vivo, demonstrating the relevance of this chemical framework in developing new cancer therapies .
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-(4-methoxyphenyl)propanoic acid
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid lies in its specific combination of functional groups and structural features
Biological Activity
The compound (2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid is a derivative of benzotriazine, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H18N4O4
- Molecular Weight : 354.36 g/mol
- CAS Number : Not specifically listed but related structures are documented under various CAS numbers.
The compound features a benzotriazine moiety which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds within the benzotriazine class exhibit varying degrees of antimicrobial activity. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed selective activity against certain strains:
These findings suggest that while some derivatives exhibit significant antibacterial properties, others may be less effective.
Anticancer Potential
Benzotriazine derivatives are being explored for their anticancer properties. Studies have demonstrated that several compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
- Results : Compounds showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating potential for development as anticancer agents.
The proposed mechanisms for the biological activity of this compound involve:
- Inhibition of Enzymatic Activity : Some studies suggest that benzotriazine derivatives may inhibit enzymes critical for bacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : The ability to induce apoptosis through mitochondrial pathways has been observed in certain cell lines.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various benzotriazine derivatives, including the target compound. The study involved:
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Findings : The compound displayed moderate activity against Bacillus subtilis with an MIC value indicating potential use in treating infections caused by Gram-positive bacteria.
Study 2: Cytotoxicity Against Cancer Cells
In vitro tests were conducted to assess the cytotoxic effects on several cancer cell lines:
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound showed significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM, suggesting its potential as an anticancer agent.
Properties
CAS No. |
958946-26-4 |
---|---|
Molecular Formula |
C19H18N4O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H18N4O4/c1-12(23-18(25)14-9-5-6-10-15(14)21-22-23)17(24)20-16(19(26)27)11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3,(H,20,24)(H,26,27)/t12-,16-/m0/s1 |
InChI Key |
FUEXJRMNOZHKNQ-LRDDRELGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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